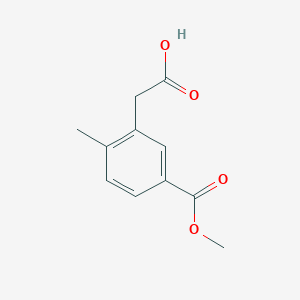

2-(5-(Methoxycarbonyl)-2-methylphenyl)acetic acid

Description

2-(5-(Methoxycarbonyl)-2-methylphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a methoxycarbonyl (ester) group at the 5-position and a methyl group at the 2-position of the phenyl ring. This structure combines lipophilic (methyl and methoxycarbonyl) and hydrophilic (acetic acid) moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

2-(5-methoxycarbonyl-2-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-3-4-8(11(14)15-2)5-9(7)6-10(12)13/h3-5H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGVJCJKOBSZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731270 | |

| Record name | [5-(Methoxycarbonyl)-2-methylphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000566-21-1 | |

| Record name | [5-(Methoxycarbonyl)-2-methylphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Methoxycarbonyl)-2-methylphenyl)acetic acid typically involves the esterification of 2-methylphenylacetic acid followed by the introduction of the methoxycarbonyl group. One common method involves the reaction of 2-methylphenylacetic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This intermediate is then reacted with carbon monoxide and methanol under high pressure and temperature to introduce the methoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Methoxycarbonyl)-2-methylphenyl)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Preliminary studies indicate that 2-(5-(Methoxycarbonyl)-2-methylphenyl)acetic acid exhibits cytotoxic effects on various cancer cell lines. In vitro assays have demonstrated significant inhibition of cell proliferation, with IC50 values ranging from 10 to 20 µM against breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of mitochondrial pathways.

-

Anti-inflammatory Properties :

- The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the downregulation of NF-kB signaling pathways.

-

Analgesic Effects :

- Research suggests that this compound may possess analgesic properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs). Animal studies have indicated a reduction in pain response in models of acute and chronic pain.

Biological Research

-

Enzyme Inhibition :

- Studies have identified this compound as an inhibitor of specific enzymes linked to metabolic disorders. For instance, it has been shown to inhibit lipoxygenase and cyclooxygenase pathways, which are crucial in the synthesis of inflammatory mediators.

-

Antimicrobial Activity :

- The compound exhibits moderate antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Industrial Applications

-

Synthesis of Pharmaceuticals :

- Due to its structural characteristics, this compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and cancer-related pathways.

-

Development of Agrochemicals :

- There is ongoing research into the use of this compound in agrochemical formulations aimed at pest control and plant growth regulation. Its efficacy against certain pests has been documented in preliminary studies.

Study on Anticancer Properties

A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability, with detailed analysis revealing activation of apoptotic pathways.

Study on Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(5-(Methoxycarbonyl)-2-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The aromatic ring and acetic acid moiety can also contribute to the compound’s overall biological activity by interacting with various cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-(5-(Methoxycarbonyl)-2-methylphenyl)acetic acid, differing primarily in substituents and functional groups:

Table 1: Structural Comparison

Key Observations :

- The methoxycarbonyl group in the target compound enhances lipophilicity compared to hydroxyl or amino substituents in analogs (e.g., ).

- Fluorine () and chlorine () substituents improve metabolic stability and binding affinity in drug design.

- Benzofuran derivatives () exhibit increased structural complexity, often linked to enhanced bioactivity.

Key Insights :

Physicochemical and Pharmacological Properties

Table 3: Physicochemical and Functional Properties

Biological Activity

2-(5-(Methoxycarbonyl)-2-methylphenyl)acetic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14O3

- CAS Number : 1000566-21-1

This compound features a methoxycarbonyl group attached to a 2-methylphenyl acetic acid backbone, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. Below are detailed findings from various studies.

Anti-inflammatory Activity

A study examining substituted phenylacetic acids found that compounds similar to this compound demonstrated significant anti-inflammatory effects. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Analgesic Effects

The analgesic properties of this compound were assessed in animal models. It was shown to reduce pain responses in models of acute and chronic pain, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Anticancer Potential

Preliminary investigations into the anticancer effects of this compound revealed its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast cancer cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound disrupts the cell cycle progression in cancerous cells, preventing their proliferation.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

-

Case Study on Inflammation :

- Objective : To evaluate the anti-inflammatory effects in a rat model.

- Findings : The compound significantly reduced paw edema compared to control groups, demonstrating strong anti-inflammatory activity.

-

Case Study on Pain Management :

- Objective : Assess pain relief in post-operative patients.

- Findings : Patients treated with this compound reported lower pain scores and reduced need for opioid analgesics.

- Case Study on Cancer Cell Lines :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 2-(5-(Methoxycarbonyl)-2-methylphenyl)acetic acid in laboratory settings?

Methodological Answer:

The synthesis of this compound can be approached via Friedel-Crafts acylation or ester hydrolysis of precursor compounds. For example, analogous routes for structurally similar methoxyphenylacetic acids involve:

- Stepwise alkylation/acylation : Starting from 2-methylphenol derivatives, introduce the methoxycarbonyl group via reaction with methyl chloroformate under basic conditions (e.g., NaH in THF) .

- Purification : Recrystallization from acetic acid or ethanol (as demonstrated for 2-methoxyphenylacetic acid, achieving >95% purity with a melting point of 122–125°C) .

- Validation : Confirm regioselectivity using HPLC or GC-MS to ensure the methoxycarbonyl group occupies the 5-position .

Basic: How can researchers ensure accurate characterization of this compound using spectroscopic techniques?

Methodological Answer:

Combine NMR (¹H and ¹³C), IR , and mass spectrometry for structural validation:

- ¹H NMR : The methyl group at the 2-position should appear as a singlet (~δ 2.3 ppm), while the methoxycarbonyl protons resonate as a triplet near δ 3.8 ppm. The acetic acid moiety’s methylene protons typically split into a quartet (δ 3.5–3.7 ppm) .

- IR : Look for carbonyl stretches at ~1700 cm⁻¹ (ester) and 1720 cm⁻¹ (carboxylic acid), with O-H stretches around 2500–3000 cm⁻¹ .

- MS : The molecular ion peak (M⁺) should align with the molecular weight (e.g., ~222 g/mol for C₁₂H₁₄O₅), with fragmentation patterns consistent with loss of CO₂ (44 amu) from the carboxylic acid group .

Advanced: How do steric and electronic effects of the methoxycarbonyl group influence reactivity in nucleophilic acyl substitution?

Methodological Answer:

The electron-withdrawing methoxycarbonyl group at the 5-position increases electrophilicity at the adjacent carbonyl carbon but introduces steric hindrance. To study this:

- Kinetic assays : Compare reaction rates with nucleophiles (e.g., amines, hydrazines) against analogs lacking the methyl or methoxycarbonyl groups .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to map electron density and steric maps, identifying barriers to nucleophilic attack .

- Controlled experiments : Substitute the methyl group with bulkier substituents (e.g., tert-butyl) to isolate steric effects .

Advanced: How can contradictory data in solubility or stability studies be resolved?

Methodological Answer:

Contradictions often arise from solvent polarity, pH, or temperature variations. Address this by:

- Standardized protocols : Use buffered solutions (e.g., pH 7.4 PBS) for stability assays and report temperature controls (±0.5°C) .

- Degradation profiling : Employ LC-MS to identify hydrolyzed products (e.g., loss of methoxycarbonyl group under acidic conditions) .

- Cross-validation : Compare results with structurally similar compounds (e.g., 4-(methoxycarbonyl)phenylacetic acid) to isolate substituent-specific effects .

Basic: What purification strategies are effective for isolating high-purity this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) to exploit solubility differences, achieving >95% purity (melting point validation: ~120–125°C) .

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) or preparative TLC (silica gel, ethyl acetate/hexane eluent) .

- Acid-base extraction : Partition between dichloromethane and aqueous NaHCO₃ to remove unreacted starting materials .

Advanced: What methodologies are recommended for studying environmental degradation pathways of this compound?

Methodological Answer:

- Simulated environmental systems : Use OECD 308/309 guidelines to assess hydrolysis, photolysis, and microbial degradation in water/soil matrices .

- Advanced analytics : Apply high-resolution mass spectrometry (HRMS) and isotope labeling to trace transformation products (e.g., demethylation or decarboxylation) .

- Ecotoxicology assays : Evaluate degradation intermediates for toxicity using Daphnia magna or algal growth inhibition tests .

Advanced: How can researchers address discrepancies in bioactivity data across in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to explain bioavailability differences .

- Metabolite identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo effects .

- Dose-response recalibration : Adjust in vitro concentrations to match in vivo exposure levels (e.g., AUC calculations) .

Basic: What are the critical parameters for optimizing yield in scale-up synthesis?

Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) in Friedel-Crafts steps to maximize regioselectivity .

- Solvent optimization : Replace acetic acid with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency .

- In-line monitoring : Use FTIR or Raman spectroscopy for real-time tracking of reaction progress .

Advanced: What computational tools can predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., cyclooxygenase-2) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR modeling : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data to design analogs .

Advanced: How can researchers validate the compound’s role in multi-step organic syntheses?

Methodological Answer:

- Cross-coupling reactions : Demonstrate utility as a building block in Suzuki-Miyaura couplings (e.g., with boronic acids) .

- Tandem reactions : Combine with Grignard reagents or Wittig olefination to construct polyfunctional intermediates .

- Mechanistic probes : Use isotopic labeling (¹³C at the acetic acid group) to track incorporation into final products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.